molecular formula C22H28N2O3 B1673101 2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one CAS No. 194358-72-0

2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1673101
M. Wt: 368.5 g/mol
InChI Key: FMUMUYFMLZGXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JTE 7-31 is a selective cannabinoid receptor agonist. It is a reasonably highly selective CB2 agonist, but still retains appreciable affinity at CB1, with a Ki of 0.088nM at CB2 vs 11nM at CB1

properties

CAS RN

194358-72-0

Product Name

2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-3H-isoindol-1-one

InChI

InChI=1S/C22H28N2O3/c1-3-4-5-13-23-21-19-15-24(14-12-16-6-8-17(25)9-7-16)22(26)18(19)10-11-20(21)27-2/h6-11,23,25H,3-5,12-15H2,1-2H3

InChI Key

FMUMUYFMLZGXJR-UHFFFAOYSA-N

SMILES

CCCCCNC1=C(C=CC2=C1CN(C2=O)CCC3=CC=C(C=C3)O)OC

Canonical SMILES

CCCCCNC1=C(C=CC2=C1CN(C2=O)CCC3=CC=C(C=C3)O)OC

Appearance

Solid powder

Other CAS RN

194358-72-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JTE 7-31; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
Reactant of Route 2
2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 3
2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 4
Reactant of Route 4
2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
Reactant of Route 5
2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
2-(2-(4-hydroxyphenyl)ethyl)-5-methoxy-4-(pentylamino)-2,3-dihydro-1H-isoindol-1-one

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